molecular formula C13H17ClN2 B195852 Medetomidine hydrochloride CAS No. 86347-15-1

Medetomidine hydrochloride

Cat. No.: B195852
CAS No.: 86347-15-1
M. Wt: 236.74 g/mol
InChI Key: VPNGEIHDPSLNMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Medetomidine hydrochloride is a synthetic compound primarily used as a veterinary anesthetic and analgesic. It is a racemic mixture of two stereoisomers, levomedetomidine and dexmedetomidine, with the latter being the pharmacologically active isomer. This compound is an alpha-2 adrenergic agonist, which means it binds to alpha-2 adrenergic receptors, leading to sedation, analgesia, and muscle relaxation .

Scientific Research Applications

Medetomidine hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies involving alpha-2 adrenergic receptors and their role in cellular signaling.

    Medicine: Utilized as a sedative and analgesic in veterinary medicine. .

    Industry: Used in the formulation of antifouling paints for marine applications.

Mechanism of Action

Target of Action

Medetomidine hydrochloride, also known as Medetomidine HCl, is a synthetic compound primarily used as a surgical anesthetic and analgesic . The primary target of Medetomidine is the alpha-2 adrenergic receptor . This receptor plays a crucial role in the central nervous system, regulating a variety of physiological functions such as sedation, analgesia, and muscle relaxation .

Mode of Action

Medetomidine acts as an agonist at the alpha-2 adrenergic receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, Medetomidine binds to the alpha-2 adrenergic receptors, triggering a response that leads to sedation, analgesia, and muscle relaxation .

Biochemical Pathways

This can result in a decrease in nerve signal transmission, leading to the observed effects of sedation and analgesia .

Pharmacokinetics

It is known that the drug is administered intravenously . The influence of body size and hepatic function on the pharmacokinetic profile of dexmedetomidine, the main active isomer of Medetomidine, has been reported . Plasma albumin and cardiac output are suggested to have an impact on the apparent volume of distribution and clearance .

Result of Action

The activation of alpha-2 adrenergic receptors by Medetomidine results in a variety of physiological effects. These include sedation , analgesia , and muscle relaxation . These effects are dose-dependent, meaning their depth and duration increase with higher doses of the drug .

Action Environment

The action of Medetomidine can be influenced by various environmental factors. Following administration, marked peripheral vasoconstriction and bradycardia are noted . The use of alpha-two agonists like Medetomidine is only recommended in healthy animals .

Safety and Hazards

Medetomidine hydrochloride can be absorbed and may cause irritation following direct exposure to skin, eyes, or mouth . It is also highly flammable and toxic if swallowed, in contact with skin or if inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of medetomidine hydrochloride involves several steps:

    Grignard Reaction: 2,3-dimethyl-chloroethylbenzene reacts with magnesium to form a Grignard reagent.

    Formaldehyde Addition: The Grignard reagent is then reacted with formaldehyde to produce 2-(2,3-dimethylphenyl)propanol.

    Oxidation: Potassium dichromate is used to oxidize 2-(2,3-dimethylphenyl)propanol to 2-(2,3-dimethylphenyl)propanal.

    Imine Formation: The propanal reacts with a methanol solution of ammonia gas to form an imine.

    Vanlison Reaction: The imine undergoes a Vanlison reaction with p-toluenesulfonylmethyl isonitrile to yield medetomidine.

    Chiral Resolution: Finally, tartaric acid is used for chiral resolution to obtain dexthis compound

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar steps but is optimized for large-scale production. The process involves:

Chemical Reactions Analysis

Types of Reactions: Medetomidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness of Medetomidine Hydrochloride: this compound is unique due to its high selectivity for alpha-2 adrenergic receptors and its ability to provide profound sedation and analgesia with minimal respiratory depression.

Properties

IUPAC Name

5-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2.ClH/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13;/h4-8,11H,1-3H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNGEIHDPSLNMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

86347-14-0 (Parent)
Record name Medetomidine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086347151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3045691
Record name Medetomidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86347-15-1
Record name 1H-Imidazole, 5-[1-(2,3-dimethylphenyl)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86347-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Medetomidine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086347151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Medetomidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MEDETOMIDINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BH210P244U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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